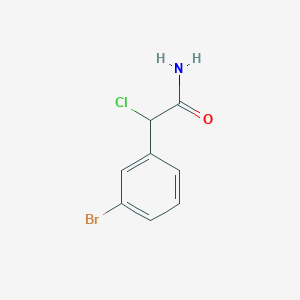

2-(3-Bromophenyl)-2-chloroacetamide

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHWSEHUPPUODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 2 3 Bromophenyl 2 Chloroacetamide and Analogs

Classical Synthesis Pathways for N-(Bromophenyl)-2-chloroacetamides

The traditional methods for synthesizing N-(bromophenyl)-2-chloroacetamides remain fundamental in many laboratory and industrial settings. These pathways are valued for their reliability and well-established procedures.

Chloroacetylation Reactions of Substituted Anilines

The most direct and widely practiced method for synthesizing 2-(3-Bromophenyl)-2-chloroacetamide is the chloroacetylation of 3-bromoaniline. This reaction involves the formation of an amide bond between the aniline (B41778) nitrogen and the carbonyl carbon of a chloroacetylating agent.

The primary reagent for this transformation is chloroacetyl chloride. The reaction is typically conducted in an aprotic solvent, such as dichloromethane, benzene, or diethyl ether, to prevent hydrolysis of the highly reactive acid chloride. scholarsresearchlibrary.comijpsr.info A base, commonly a tertiary amine like triethylamine, is added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the acylation. scholarsresearchlibrary.com The removal of HCl is crucial as it would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

The general reaction scheme is as follows:

3-Bromoaniline + Chloroacetyl Chloride → this compound + Triethylamine Hydrochloride

The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature for several hours to ensure completion. In a study that synthesized a series of N-(substituted phenyl)-2-chloroacetamides, the 3-bromo derivative was successfully produced using this standard protocol.

An alternative to chloroacetyl chloride is the use of chloroacetic anhydride (B1165640). While less reactive, the anhydride can be effective, and its use avoids the generation of corrosive HCl gas. Another variation involves reacting the aniline with an ester of chloroacetic acid, such as ethyl chloroacetate, often in the presence of a base or under conditions that promote aminolysis. ijpsr.info

| Reagent 1 | Reagent 2 | Base/Catalyst | Solvent | Temperature | Yield | Reference |

| 3-Bromoaniline | Chloroacetyl Chloride | Triethylamine | Benzene | Reflux | High | scholarsresearchlibrary.com |

| Substituted Anilines | Chloroacetyl Chloride | Triethylamine | Dichloromethane | 0°C to RT | High | N/A |

| Ammonia | Ethyl Chloroacetate | Pyridine (cat.) | Water | Cooled | Good | ijpsr.info |

| Aryl Amine | Chloroacetic Anhydride | Water (stoichiometric) | N/A | N/A | N/A | N/A |

Multistep Reaction Sequences for Complex Architectures

For more structurally complex analogs of this compound, a linear chloroacetylation of a pre-functionalized aniline may not be feasible or efficient. In such cases, multistep sequences are employed to build a complex molecular scaffold first, with the chloroacetylation step often occurring late in the synthesis.

A representative example is the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. arabjchem.org This process does not start with a substituted aniline but rather builds the aniline-equivalent heterocyclic core in preceding steps.

The sequence begins with the reaction of a p-bromoacetophenone with thiourea (B124793) and iodine to construct a 4-(4-bromophenyl)thiazol-2-amine intermediate. arabjchem.org This thiazole (B1198619) derivative, which contains an amino group, serves as the direct precursor for the final amidation step. The chloroacetylation is then carried out on this complex amine using chloroacetyl chloride, similar to the classical pathway, to yield the final, elaborate chloroacetamide product. arabjchem.org Such strategies allow for the incorporation of diverse functionalities and ring systems that would not be compatible with the conditions of direct aniline synthesis or chloroacetylation.

Advanced Catalytic Approaches in Chloroacetamide Synthesis

To improve efficiency, sustainability, and scope, modern synthetic chemistry has moved towards catalytic methods. These approaches offer milder reaction conditions, higher atom economy, and access to novel chemical space.

Heterogeneous Catalysis for Sustainable Synthesis

The principles of green chemistry have driven the development of more sustainable synthetic routes. For amide synthesis, this includes minimizing the use of hazardous solvents and reagents. One approach involves conducting the chloroacetylation in an aqueous phosphate (B84403) buffer. tandfonline.com This method successfully produces N-chloroacetanilides in high yields within a short timeframe (e.g., 20 minutes) under neutral, metal-free conditions. The use of water as a solvent is highly desirable from an environmental perspective, and the buffer mitigates issues related to pH changes during the reaction. tandfonline.com

In the broader context of synthesizing the aniline precursors, heterogeneous catalysis plays a significant role. Ullmann-type N-arylation reactions, which form the crucial carbon-nitrogen bond, have been adapted to use solid-supported catalysts. researchgate.net For instance, copper or palladium nanoparticles immobilized on supports like silica (B1680970) or magnetic nanoparticles can effectively catalyze the coupling of amines with aryl halides. researchgate.netmdpi.com These catalysts offer the distinct advantage of easy separation from the reaction mixture, allowing for recycling and minimizing metal contamination in the product, which are key tenets of sustainable synthesis. mdpi.com

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, providing powerful tools for constructing complex molecules like chloroacetamide analogs. While the final amide bond is typically formed via classical acylation, palladium-catalyzed reactions are instrumental in assembling the necessary precursors.

The Buchwald-Hartwig amination is a premier method for N-arylation, coupling amines with aryl halides or triflates. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex substituted anilines that can later be chloroacetylated. beilstein-journals.org

More directly related to the final product structure is the palladium-catalyzed α-arylation of amides. A notable development is a Suzuki-Miyaura cross-coupling reaction that directly connects an aryl group to the α-carbon of a chloroacetamide. nih.govnih.govsigmaaldrich.com This method couples N-substituted 2-chloroacetamides with arylboronic acids or their derivatives, such as organotrifluoroborate salts. nih.govnih.gov Utilizing a palladium catalyst with a specialized ligand like XPhos, this transformation creates an α-aryl amide linkage, directly yielding a product like 2-phenyl-N-substituted-acetamide from a chloroacetamide precursor. This powerful C-C bond-forming reaction avoids the use of strong bases and expands the range of accessible complex structures. nih.govnih.gov

Purification and Isolation Techniques in Synthetic Organic Chemistry

The isolation and purification of the target compound from the reaction mixture is a critical final step to ensure the desired level of purity. For this compound, a standard workflow involves an initial workup followed by crystallization and potentially chromatography.

Following the reaction, a typical workup procedure involves washing the crude reaction mixture. If the reaction is performed in an organic solvent like dichloromethane, it is often washed with a dilute acid (e.g., 1N HCl) to remove any unreacted amine base, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, and finally with brine to remove residual water. The organic solvent is then removed under reduced pressure.

Crystallization is the most common method for purifying solid organic compounds like N-aryl chloroacetamides. ijpsr.infoekb.eg The crude solid is dissolved in a minimum amount of a hot solvent, from which it will not readily crystallize when cold. Ethanol is a frequently used solvent for this purpose. scholarsresearchlibrary.comijpsr.info As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (the mother liquor). The pure crystals are then collected by vacuum filtration. emu.edu.tr

For achieving very high purity or for separating mixtures that are difficult to crystallize, chromatographic techniques are employed. Column chromatography using silica gel as the stationary phase is a standard laboratory procedure. A solvent system (eluent) is chosen that allows the desired compound to move down the column at a different rate than the impurities. For haloacetamides, analytical techniques like Gas Chromatography (GC), often coupled with an electron capture detector (ECD) or a mass spectrometer (MS), are used to assess purity and quantify the compound. nih.govnih.gov These methods are highly sensitive and can separate complex mixtures of related halogenated compounds. nih.govnih.gov

Chemical Reactivity, Transformation Pathways, and Derivatization Strategies

Nucleophilic Substitution Mechanisms at the α-Chloroacetamide Moiety

The chlorine atom in the α-position of the acetamide (B32628) group is a good leaving group, making the adjacent carbon atom electrophilic and prone to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism. acs.org The reactivity of the α-chloroacetamide moiety is a cornerstone of its synthetic utility, enabling the facile introduction of a wide range of functionalities. researchgate.netresearchgate.net

Oxygen-containing nucleophiles, such as alcohols and phenols, readily displace the chlorine atom to form the corresponding ether derivatives. For instance, the reaction with phenoxides results in the formation of aryloxy acetamides. These reactions are often catalyzed by a base to deprotonate the nucleophile, enhancing its reactivity. The hydrolysis of α-chloroacetamides, another example of nucleophilic attack by an oxygen-centered nucleophile (water), can proceed via an intermolecular SN2 mechanism to yield hydroxy-substituted derivatives. nih.gov

Table 1: Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Hydroxide | NaOH (aq) | α-Hydroxyacetamide |

| Alkoxides | RONa/ROH | α-Alkoxyacetamide |

This table provides a generalized overview of reactions and may not represent the full scope of possible conditions.

Nitrogen nucleophiles, including primary and secondary amines, as well as heterocyclic amines, react with 2-(3-bromophenyl)-2-chloroacetamide to afford the corresponding N-substituted glycine (B1666218) anilide derivatives. researchgate.net The reaction of various amines with chloroacetyl chloride is a common method for synthesizing N-substituted chloroacetamide derivatives. ijpsr.info These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting aminoacetamides are valuable precursors for the synthesis of various biologically active compounds.

Table 2: Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Ammonia | NH₃ | α-Aminoacetamide |

| Primary Amines | RNH₂/Base | N-(α-Acetamido)amine |

| Secondary Amines | R₂NH/Base | N,N-Disubstituted-α-aminoacetamide |

This table provides a generalized overview of reactions and may not represent the full scope of possible conditions.

Sulfur-based nucleophiles, such as thiols and thiophenols, are particularly effective in displacing the α-chloro group due to the high nucleophilicity of sulfur. These reactions lead to the formation of thioether derivatives. scielo.org.za For example, the reaction with 2-mercaptobenzothiazole (B37678) in the presence of a base yields the corresponding sulfide (B99878) compound. scielo.org.za These sulfide derivatives have been explored for their biological activities. scielo.org.zaresearchgate.net

Table 3: Reactions with Sulfur-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Thiols | RSH/Base | α-(Alkylthio)acetamide |

| Thiophenols | ArSH/Base | α-(Arylthio)acetamide |

This table provides a generalized overview of reactions and may not represent the full scope of possible conditions.

Intramolecular Cyclization Reactions Leading to Heterocyclic Frameworks

The strategic placement of nucleophilic and electrophilic centers within derivatives of this compound allows for intramolecular cyclization reactions, providing a powerful tool for the synthesis of various heterocyclic compounds. researchgate.net For instance, derivatives containing a tethered nucleophile can undergo ring closure to form lactams, piperidinones, and other nitrogen-containing heterocycles. researchgate.netresearchgate.net The reaction of N-(3-oxoalkyl)chloroacetamides can lead to the formation of cis-3,4-epoxypiperidin-2-ones through an intramolecular Darzens reaction. researchgate.net Furthermore, the reaction of N-aryl-2-chloroacetamides with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net The synthesis of various heterocyclic systems like imidazoles, pyrroles, and thiazolidin-4-ones can be achieved through nucleophilic substitution followed by intramolecular cyclization. researchgate.net

Condensation Reactions Involving the Amide Nitrogen

While the primary reactivity of the α-chloroacetamide moiety involves the α-carbon, the amide nitrogen can also participate in chemical transformations, particularly condensation reactions. Although less common, under specific conditions, the amide nitrogen can act as a nucleophile. For instance, it can be involved in reactions with highly electrophilic reagents. However, the nucleophilicity of the amide nitrogen is significantly lower than that of the external nucleophiles discussed previously. Research on cyanoacetamide derivatives, which also contain an amide nitrogen, highlights its potential to participate in cyclization reactions to form various heterocycles. ekb.eg

Exploration of Bis-chloroacetamide Derivative Synthesis and Reactivity

The synthesis and reactivity of bis-chloroacetamide derivatives, where two chloroacetamide units are linked, have been explored. For example, 4-aminobenzohydrazide (B1664622) can undergo double chloroacetylation to form a bis-chloroacetamide derivative. scielo.org.zaresearchgate.net This bifunctional molecule can then react with various nucleophiles, such as sulfur reagents, to create bis-sulfide compounds. scielo.org.zaresearchgate.net The reactivity of these bis-derivatives allows for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

C-Amidoalkylation Reactions with Aromatic Systems

C-amidoalkylation represents a significant class of reactions for the formation of carbon-carbon bonds, providing a direct pathway to synthesize complex amides. This process, a variant of the classical Friedel-Crafts alkylation, involves the reaction of an amidoalkylating agent with an aromatic or heteroaromatic ring. researchgate.netlibretexts.org In the context of this compound, this compound can theoretically serve as a precursor to an electrophilic intermediate suitable for the amidoalkylation of electron-rich aromatic systems.

The key to this reactivity lies in the generation of a reactive N-acyliminium ion or a related carbocationic species from the α-chloroacetamide. This is typically achieved through the action of a Lewis acid or a strong Brønsted acid, which facilitates the departure of the chloride leaving group. researchgate.netlibretexts.org Once formed, this electrophile can be attacked by an electron-rich aromatic ring, leading to the formation of a new C-C bond and yielding a 2-(3-bromophenyl)-2-arylacetamide derivative.

While specific research detailing the C-amidoalkylation reactions of this compound is not extensively documented in peer-reviewed literature, the reactivity can be inferred from studies on analogous α-chloroacetamide derivatives. For instance, comprehensive studies on the C-amidoalkylation of aromatics using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide have demonstrated the viability and scope of this transformation. arkat-usa.orgresearchgate.net These studies show that strong Brønsted acids, such as sulfuric acid, often in combination with a dehydrating agent like phosphorus pentoxide, or Lewis acids like aluminum chloride, are effective catalysts for this reaction. arkat-usa.orgresearchgate.net

The reaction with monosubstituted aromatic compounds containing electron-donating groups, such as toluene (B28343) and anisole, is expected to proceed with a high degree of regioselectivity, favoring the formation of the para-substituted isomer. researchgate.net This is a typical outcome for electrophilic aromatic substitution reactions, where the steric bulk of the incoming electrophile and the directing effects of the substituent on the aromatic ring govern the position of substitution.

The hypothetical C-amidoalkylation of various aromatic compounds with this compound would yield a range of novel diarylacetamide structures. The general transformation is depicted below:

General Reaction Scheme:

Detailed research on related systems provides insight into the potential conditions and outcomes for these reactions. arkat-usa.orgresearchgate.net

Interactive Data Table: Representative C-Amidoalkylation with an Analogous α-Chloroacetamide System

The following table summarizes findings from the C-amidoalkylation of various aromatic compounds using the related reagent 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, which serves as a model for the expected reactivity of this compound. arkat-usa.orgresearchgate.net

| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Citation |

| Toluene | H₂SO₄ (98%) | Toluene (excess) | 20-25 | 4 | 2-Chloro-N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]acetamide | 50 | arkat-usa.orgresearchgate.net |

| Toluene | H₂SO₄/P₄O₁₀ | Toluene (excess) | 20-25 | 3 | 2-Chloro-N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]acetamide | 88 | arkat-usa.orgresearchgate.net |

| Benzene | H₂SO₄/P₄O₁₀ | Benzene (excess) | 20-25 | 3 | 2-Chloro-N-(2,2,2-trichloro-1-phenylethyl)acetamide | 75 | arkat-usa.org |

| Anisole | H₂SO₄/P₄O₁₀ | Anisole (excess) | 20-25 | 3 | 2-Chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]acetamide | 85 | arkat-usa.org |

| Phenol | H₂SO₄/P₄O₁₀ | Dichloroethane | 20-25 | 5 | 2-Chloro-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]acetamide | 62 | arkat-usa.org |

| Naphthalene (B1677914) | H₂SO₄/P₄O₁₀ | Dichloroethane | 20-25 | 5 | 2-Chloro-N-[2,2,2-trichloro-1-(1-naphthyl)ethyl]acetamide | 70 | arkat-usa.org |

| 2-Chlorothiophene | H₂SO₄/P₄O₁₀ | Dichloroethane | 20-25 | 5 | 2-Chloro-N-[1-(5-chloro-2-thienyl)-2,2,2-trichloroethyl]acetamide | 65 | arkat-usa.org |

| Toluene | AlCl₃ | Toluene (excess) | 20-25 | 24 | 2-Chloro-N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]acetamide | 8 | arkat-usa.org |

Detailed Research Findings from Analogous Systems:

Based on the study of 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, several key findings can be extrapolated for the potential reactivity of this compound:

Catalyst Efficacy: Strong Brønsted acids, particularly a mixture of concentrated sulfuric acid and phosphorus pentoxide, have been shown to be highly effective, leading to high yields in relatively short reaction times. arkat-usa.orgresearchgate.net Lewis acids such as aluminum chloride appear to be less effective for this specific type of amidoalkylation, resulting in significantly lower yields over longer periods. arkat-usa.org

Substrate Scope: The reaction is most successful with electron-rich aromatic and heteroaromatic compounds. Arenes with electron-donating substituents (e.g., methyl, methoxy, hydroxyl) and polycyclic aromatic hydrocarbons like naphthalene are suitable substrates. arkat-usa.org

Regioselectivity: In reactions with monosubstituted benzenes, there is a strong preference for substitution at the para position, with no significant formation of ortho or meta isomers reported. researchgate.net This selectivity is consistent with the principles of electrophilic aromatic substitution, where the sterically less hindered and electronically favorable para position is preferred.

Reaction Conditions: The reactions are typically carried out at room temperature. arkat-usa.org It has been noted that increasing the reaction temperature or extending the reaction time can lead to a decrease in yield, likely due to side reactions such as sulfonation or decomposition. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and constitution of N-(3-bromophenyl)-2-chloroacetamide can be unequivocally determined.

High-Resolution Proton NMR (¹H NMR) for Proton Environment Analysis

In the ¹H NMR spectrum of N-(3-bromophenyl)-2-chloroacetamide, recorded in deuterated dimethyl sulfoxide (DMSO-d6), distinct signals corresponding to each unique proton environment are observed. The protons of the chloroacetyl group and the aromatic protons of the 3-bromophenyl ring, along with the amide proton, each resonate at characteristic chemical shifts, providing definitive evidence for the compound's structure. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns reveal neighboring proton interactions.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic | 7.28 - 7.96 | Multiplet (m) |

| -CH2- | 4.28 | Singlet (s) |

| -NH- | 10.48 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in N-(3-bromophenyl)-2-chloroacetamide gives rise to a distinct signal, confirming the presence of the chloroacetyl moiety and the substituted phenyl ring. The chemical shifts of the carbonyl carbon, the aliphatic carbon bearing the chlorine atom, and the aromatic carbons provide conclusive evidence of the compound's structural integrity.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 165.24 |

| C-Cl | 43.68 |

| Aromatic C-N | 140.26 |

| Aromatic C-Br | 121.83 |

| Aromatic C-H | 118.37, 121.92, 126.69, 131.06 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of N-(3-bromophenyl)-2-chloroacetamide displays key absorption bands that confirm the presence of the amide and chloroalkyl functionalities, as well as the aromatic ring.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3267 |

| C=O Stretch (Amide I) | 1670 |

| N-H Bend (Amide II) | 1541 |

| C-Cl Stretch | 779 |

| C-Br Stretch | 678 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass-to-charge ratio, HRMS can unequivocally verify the molecular formula of N-(3-bromophenyl)-2-chloroacetamide as C₈H₇BrClNO. This technique distinguishes the compound from other potential isomers or molecules with the same nominal mass.

| Molecular Formula | Calculated Mass | Observed Mass |

| C₈H₇BrClNO | 246.9400 | Data not available |

Elemental Analysis for Stoichiometric Composition Assessment

Elemental analysis provides a quantitative determination of the percentage composition of each element within a compound. This technique serves as a fundamental verification of the compound's empirical and molecular formula. The theoretical elemental composition of N-(3-bromophenyl)-2-chloroacetamide (C₈H₇BrClNO) is calculated based on its atomic constituents.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 38.98 | Data not available |

| Hydrogen (H) | 2.86 | Data not available |

| Nitrogen (N) | 5.68 | Data not available |

| Bromine (Br) | 32.41 | Data not available |

| Chlorine (Cl) | 14.38 | Data not available |

Computational Chemistry and Theoretical Modeling of 2 3 Bromophenyl 2 Chloroacetamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. For 2-(3-Bromophenyl)-2-chloroacetamide, QSAR studies, in conjunction with in silico pharmacokinetic predictions, offer a preliminary assessment of its drug-like properties and potential biological activity.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. In a study evaluating a series of N-(substituted phenyl)-2-chloroacetamides, including the 3-bromo substituted variant, key molecular descriptors were calculated to predict their biological potential. nih.govacs.orgnih.gov These descriptors, which are crucial for understanding the molecule's behavior in a biological system, include:

Molecular Weight (MW): The mass of the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (like oxygen or nitrogen).

Hydrogen Bond Acceptors (HBA): The number of electronegative atoms with lone pairs of electrons.

Topological Polar Surface Area (TPSA): The surface area of the molecule that is composed of polar atoms, which is related to drug transport properties.

Number of Rotatable Bonds (nRotb): A measure of the molecule's conformational flexibility.

These descriptors for this compound were determined using computational tools and are summarized in the table below. nih.govacs.orgnih.gov

| Molecular Descriptor | Value | Reference |

| Molecular Weight ( g/mol ) | 248.50 | nih.gov |

| LogP | 2.9 | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 1 | nih.gov |

| Topological Polar Surface Area (Ų) | 29.1 | nih.gov |

| Number of Rotatable Bonds | 2 | nih.gov |

Application of Cheminformatics Prediction Models (e.g., Molinspiration, SwissADME, PkcSM)

To further evaluate the druggability of this compound, various cheminformatics platforms are employed. These web-based tools predict a range of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential bioactivities. For the series of chloroacetamides that included the 3-bromo derivative, models such as Molinspiration, SwissADME, and PkcSM were utilized to gain a comprehensive in silico profile. nih.govacs.orgnih.gov

These models analyze the calculated molecular descriptors to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with key metabolic enzymes. The predictions from these models indicated that N-(substituted phenyl)-2-chloroacetamides, including the 3-bromo compound, possess favorable ADME characteristics, suggesting good potential for oral bioavailability. nih.govacs.orgnih.gov

Conformity with Drug-Likeness Rules (e.g., Lipinski's Rule of Five, Veber's and Egan's Criteria)

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely orally active drug in humans. Several empirical rules have been developed to guide this assessment.

Lipinski's Rule of Five is a widely used guideline that states an orally active drug is likely to have: nih.gov

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

Veber's Criteria focus on parameters related to oral bioavailability and suggest that a compound is more likely to be orally active if it has: nih.gov

10 or fewer rotatable bonds.

A topological polar surface area (TPSA) of 140 Ų or less.

Egan's Criteria also predict oral bioavailability and are based on a statistical analysis of a large set of compounds. rsc.org

A study on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, which included this compound, confirmed that all the tested compounds, including the 3-bromo derivative, met the screening criteria of Lipinski's Rule of Five, as well as Veber's and Egan's methods for predicting biological activity. nih.govacs.orgnih.gov This high degree of compliance with established drug-likeness rules underscores the potential of this compound as a candidate for further drug development.

The conformity of this compound with these rules is presented in the table below:

| Drug-Likeness Rule | Parameter | Value for this compound | Compliance |

| Lipinski's Rule of Five | Molecular Weight | 248.50 g/mol | Yes (< 500) |

| LogP | 2.9 | Yes (< 5) | |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) | |

| Hydrogen Bond Acceptors | 1 | Yes (≤ 10) | |

| Veber's Criteria | Number of Rotatable Bonds | 2 | Yes (≤ 10) |

| Topological Polar Surface Area | 29.1 Ų | Yes (≤ 140) |

Density Functional Theory (DFT) Investigations for Electronic Structure and Reactivity

While extensive literature on the QSAR and drug-likeness of this compound is available, specific Density Functional Theory (DFT) studies for this exact compound are not readily found in the reviewed scientific literature. DFT is a powerful computational method used to investigate the electronic structure and reactivity of molecules. The following sections outline the type of insights that could be gained from such studies.

Optimized Geometries and Conformational Analysis

A DFT study would begin by determining the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the optimized geometry. This involves calculating the molecule's energy for various conformations to find the global energy minimum. Conformational analysis would reveal the preferred spatial orientation of the bromophenyl ring relative to the chloroacetamide side chain, which is crucial for understanding how the molecule might interact with a biological target. The planarity of the amide group and the torsional angles between the aromatic ring and the side chain would be key parameters to determine.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. DFT calculations would provide the energies of these orbitals and a map of their electron density distribution, highlighting the regions of the molecule most likely to be involved in chemical reactions. This information is valuable for predicting the types of interactions the molecule might have with biological macromolecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing a quantitative description of bonding in terms of localized electron-pair "Lewis-like" structures. numberanalytics.comuni-muenchen.dewisc.edu This analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and chemical bonds. numberanalytics.comq-chem.com For this compound, NBO analysis can elucidate the intramolecular interactions and charge distribution, offering insights into its stability, reactivity, and bonding characteristics. numberanalytics.comnih.gov

The core of NBO analysis involves the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de These delocalization effects signify a departure from the idealized Lewis structure and are crucial for understanding the molecule's electronic properties. uni-muenchen.de

For this compound, key interactions would include hyperconjugation from the nitrogen lone pair to the antibonding orbitals of the adjacent carbonyl group (n → π* C=O), which stabilizes the amide linkage. Additionally, interactions involving the bromine and chlorine atoms, such as lone pair donations to adjacent antibonding orbitals, can be quantified. The analysis provides detailed information on the hybridization of atomic orbitals contributing to each bond and the natural atomic charges, which are generally considered more reliable than those derived from other methods like Mulliken population analysis. q-chem.com

A representative NBO analysis for a molecule like this compound would typically yield data on the most significant donor-acceptor interactions. The stabilization energy, E(2), associated with these interactions, indicates the strength of the electronic delocalization.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=O) | 50-70 | Amide Resonance |

| σ (C-H) | σ* (C-C) | 2-5 | Aromatic C-H to C-C delocalization |

| LP (2) O | σ* (N-C) | 1-3 | Carbonyl oxygen lone pair delocalization |

| LP (3) Br | σ* (C-C)aryl | 0.5-2 | Bromine lone pair delocalization into the phenyl ring |

| LP (3) Cl | σ* (C-C) | 0.5-1.5 | Chlorine lone pair delocalization |

Note: The data in this table are representative values for illustrative purposes and are based on typical findings for similar chemical moieties in the literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. wikipedia.orgbionity.com This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a biological target. numberanalytics.com For chloroacetamide derivatives, molecular docking has been employed to explore their potential as inhibitors of various enzymes, including bacterial DNA gyrase, topoisomerase II, and Very Long Chain Fatty Acid Synthase (VLCFAs). researchgate.netekb.eg

The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein. nih.gov These generated "poses" are then evaluated using a scoring function to identify the most favorable binding modes. researchgate.net Docking studies on related chloroacetamides have shown that these compounds can effectively interact with the active sites of enzymes, often outperforming reference compounds in terms of binding affinity. ekb.eg Such simulations are crucial for generating hypotheses about the mechanism of action of a compound and for guiding the design of more potent and selective derivatives. researchgate.netresearchgate.net

A primary goal of molecular docking is to elucidate the binding mode of a ligand, which encompasses its conformation and orientation within the receptor's active site. wikipedia.org This provides a detailed three-dimensional view of the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For a compound like this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The bromophenyl ring can engage in hydrophobic and halogen bonding interactions, while the chloroacetyl group provides another potential site for interaction. Docking studies of similar chloroacetamide derivatives against protein targets have revealed specific interactions that are key to their binding. For example, studies have shown hydrogen bonding between the amide moiety and amino acid residues in the active site, as well as hydrophobic interactions involving the aromatic rings. ekb.eg The specificity of these interactions is determined by the geometric and chemical complementarity between the ligand and the protein's binding pocket.

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a receptor. wikipedia.orgbionity.com They are a critical component of the docking process, as they rank the different poses generated by the search algorithm and provide a prediction of the binding free energy. numberanalytics.comresearchgate.net A more negative score typically indicates a stronger predicted binding affinity. ekb.eg

There are several classes of scoring functions, including force-field-based, empirical, and knowledge-based functions. bionity.comnih.gov

Force-field-based scoring functions calculate the sum of non-covalent interactions, such as van der Waals and electrostatic forces, between the ligand and the receptor.

Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes. These terms often account for interactions like hydrogen bonds, hydrophobic effects, and the loss of rotatable bonds upon binding. nih.gov

Knowledge-based scoring functions derive statistical potentials from the frequency of atom-pair contacts observed in crystal structures of protein-ligand complexes.

The output of these scoring functions, often presented as a docking score or binding energy (e.g., in kcal/mol), allows for the comparison of different ligands and the prioritization of candidates for further experimental testing. ekb.eg

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| This compound | -7.5 | Tyr234, Ser150 | Hydrogen Bond, Hydrophobic |

| N-phenyl-2-chloroacetamide | -6.8 | Tyr234, Leu180 | Hydrogen Bond, Hydrophobic |

| 2-chloro-N-(4-chlorophenyl)acetamide | -7.2 | Tyr234, Ser150, Phe182 | Hydrogen Bond, Halogen Bond, Hydrophobic |

| Reference Inhibitor | -8.2 | Tyr234, Ser150, Arg98 | Hydrogen Bond, Electrostatic |

Note: The data in this table are representative values for illustrative purposes and are based on typical findings for similar compounds in the literature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics, stability, and thermodynamic properties of molecules like this compound and their complexes with biological targets. nih.govmdpi.com Unlike the static picture provided by molecular docking, MD simulations offer insights into the time-dependent behavior of a system. nih.gov

An MD simulation of this compound, either in solution or bound to a protein, would begin with an initial set of coordinates and velocities for all atoms. The forces on each atom are then calculated using a force field, and these forces are used to update the positions and velocities over a small time step. This process is repeated for millions of steps, generating a trajectory that describes the evolution of the system over time, typically on the nanosecond to microsecond timescale. mdpi.com

Analysis of the MD trajectory can reveal important information about the conformational flexibility of the molecule. For instance, the rotation around single bonds, such as the C-N bond of the amide and the bonds connecting the phenyl ring to the amide group, can be monitored to identify the most populated conformations. Key metrics used in MD analysis include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF) to identify regions of high flexibility. mdpi.com For protein-ligand complexes, MD simulations can validate the stability of the binding mode predicted by docking and reveal conformational changes in the protein or ligand upon binding. mdpi.com

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD of the ligand | 1.5 Å | Indicates the ligand remains in a stable conformation. |

| Average RMSF of the phenyl ring | 0.8 Å | Shows relatively low flexibility of the aromatic ring. |

| Average RMSF of the chloroacetyl group | 2.0 Å | Suggests higher flexibility in this part of the molecule. |

| Key Dihedral Angle (Caryl-N-C=O) | 175° ± 10° | Indicates a strong preference for a near-planar amide bond. |

Note: The data in this table are representative values for illustrative purposes and are based on typical findings from MD simulations of small organic molecules.

Investigation of Biological Activities and Underlying Mechanisms of Action

Antimicrobial Activity Profile

Recent studies have highlighted the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides. nih.gov Among these, 2-(3-Bromophenyl)-2-chloroacetamide has been a subject of investigation to determine its effectiveness against a spectrum of pathogenic microorganisms.

Evaluation of Efficacy Against Gram-Positive Bacterial Strains

Research has consistently demonstrated the effectiveness of chloroacetamide derivatives against Gram-positive bacteria. nih.govresearchgate.net In a study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, all compounds, including the 3-bromo substituted variant, were found to be effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The high lipophilicity of halogenated p-substituted phenyl chloroacetamides, such as the N-(3-bromophenyl) derivative, is suggested to facilitate their passage through the phospholipid bilayer of the bacterial cell membrane, contributing to their potent activity. nih.gov Another study on bromophenol derivatives also showed significant antibacterial activity against S. aureus and MRSA, with some compounds inhibiting biofilm formation, a key virulence factor. nih.gov

Assessment of Efficacy Against Gram-Negative Bacterial Strains

The efficacy of this compound and related compounds against Gram-negative bacteria, such as Escherichia coli, has been observed to be generally lower than against Gram-positive strains. nih.govresearchgate.net The structural difference in the cell wall of Gram-negative bacteria, which includes an additional outer membrane, is a likely reason for this reduced susceptibility. nih.gov However, some N-(substituted phenyl)-2-chloroacetamide analogues have shown effectiveness against E. coli, indicating that the biological activity can vary with the position of substituents on the phenyl ring. nih.govresearchgate.net

Analysis of Antifungal Efficacy Against Fungal Pathogens

Chloroacetamide derivatives have demonstrated notable antifungal properties. Studies have shown that N-(substituted phenyl)-2-chloroacetamides are moderately effective against the yeast Candida albicans. nih.govresearchgate.net Further research into other chloroacetamide derivatives has confirmed their anti-Candida and anti-dermatophytic effectiveness, with some compounds showing significant activity against various Candida species and dermatophytes. nih.gov For instance, certain derivatives were found to be highly effective against Candida species with Minimum Inhibitory Concentration (MIC) values ranging from 25-50 µg/mL and against dermatophytes with MICs as low as 3.12 µg/mL. nih.govresearchgate.net The antifungal action of these compounds is not believed to involve complexation with ergosterol, suggesting alternative targets within the fungal cell membrane. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of chloroacetamides is intrinsically linked to their chemical structure. nih.gov Structure-activity relationship (SAR) studies have revealed that the type and position of substituents on the phenyl ring significantly influence the antimicrobial potency of N-(substituted phenyl)-2-chloroacetamides. nih.govresearchgate.net Halogenated substituents, particularly at the para-position of the phenyl ring, have been associated with high lipophilicity and, consequently, enhanced antimicrobial activity. nih.gov The presence of an electron-withdrawing group like bromine at the para-position of the phenyl ring in N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been shown to improve both antimicrobial and anticancer activities. nih.gov This suggests that electronic effects and lipophilicity are key determinants of the biological efficacy of these compounds.

Proposed Molecular Mechanisms of Antimicrobial Action

The primary proposed mechanism for the antimicrobial action of halogenated chloroacetamides, including this compound, is related to their high lipophilicity. nih.gov This property allows the molecules to readily permeate the phospholipid bilayer of microbial cell membranes, leading to disruption of cellular integrity and function. nih.gov For antifungal action, it has been suggested that chloroacetamide derivatives may act on targets within the fungal cell membrane other than ergosterol. nih.gov The ability of these compounds to form covalent bonds with sulfhydryl groups of cysteines in proteins could also contribute to their antimicrobial effects by inactivating essential enzymes and disrupting cellular processes. nih.gov

Anticancer Activity Investigations

In addition to their antimicrobial properties, chloroacetamide derivatives have been explored for their potential as anticancer agents. nih.gov Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated their antiproliferative effects. nih.gov For example, certain derivatives were found to be active against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov The presence of an electron-withdrawing bromine atom on the phenyl ring was found to enhance the anticancer activity of these compounds. nih.gov Furthermore, research on other phenylacetamide derivatives has shown potent cytotoxic effects against various cancer cell lines, including MDA-MB468, PC12, and MCF-7, with some compounds inducing apoptosis. tbzmed.ac.ir

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Activity | Target Organism/Cell Line | Key Findings | References |

| Antimicrobial | |||

| Gram-Positive Bacteria | Staphylococcus aureus, MRSA | Effective against both strains. | nih.gov, researchgate.net |

| Gram-Negative Bacteria | Escherichia coli | Less effective compared to Gram-positive bacteria. | nih.gov, researchgate.net |

| Fungal Pathogens | Candida albicans, Dermatophytes | Moderately effective against C. albicans; other derivatives show strong anti-dermatophyte activity. | nih.gov, researchgate.net, nih.gov |

| Anticancer | |||

| Breast Cancer | MCF7 | Derivatives show antiproliferative activity. | nih.gov |

| Various Cancer Lines | MDA-MB468, PC12 | Phenylacetamide derivatives exhibit potent cytotoxic effects. | tbzmed.ac.ir |

Based on a comprehensive search of available scientific literature, there is no research data specifically investigating the biological activities of the chemical compound This compound .

Therefore, it is not possible to provide an article on its in vitro cytotoxicity, antiproliferative mechanisms, structure-activity relationships, or alkylating reactivity as outlined in the request. Searches for this specific compound did not yield any studies on its effects on human cancer cell lines such as MCF-7 or HepG2, its potential as a tubulin polymerization inhibitor, or any analysis of its chemical reactivity in a biological context.

The information available pertains to other related chloroacetamide derivatives, but not to this compound itself. Consequently, the requested article cannot be generated with scientific accuracy.

Future Research Directions and Translational Potential

Rational Design and Synthesis of Next-Generation Analogs with Tailored Bioactivity

The foundation for future research lies in the rational design and synthesis of novel analogs of 2-(3-Bromophenyl)-2-chloroacetamide to enhance their potency, selectivity, and pharmacokinetic profiles. The inherent reactivity of the chloroacetamide group and the potential for substitution on the phenyl ring offer numerous avenues for structural modification. researchgate.net

Future synthetic strategies will likely focus on:

Modification of the Phenyl Ring: Introducing various substituents at different positions on the bromophenyl ring can significantly influence lipophilicity and electronic properties, which in turn affect biological activity. For instance, studies on related N-(substituted phenyl)-2-chloroacetamides have shown that the position and nature of substituents on the phenyl ring can alter antimicrobial efficacy. srce.hrnih.gov

Replacement of the Chloroacetamide Moiety: The chloroacetyl group is a key pharmacophore, but its replacement with other reactive groups could lead to analogs with different mechanisms of action or improved safety profiles.

Conjugation with Other Bioactive Molecules: Linking the this compound scaffold to other known pharmacophores, such as thiazole (B1198619) or triazole rings, can generate hybrid molecules with synergistic or dual-action therapeutic effects. Research on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has already demonstrated the potential of this approach in creating potent antimicrobial and anticancer agents. nih.gov

A systematic approach to generating a library of these new derivatives will be crucial. High-throughput synthesis and screening methodologies will accelerate the identification of lead compounds with optimized activity for specific therapeutic targets.

Deeper Mechanistic Elucidation of Biological Pathways and Molecular Targets

While preliminary studies have highlighted the antimicrobial and potential anticancer activities of this compound derivatives, a comprehensive understanding of their mechanisms of action at the molecular level is still largely unexplored. Future research must prioritize the identification and validation of the specific biological pathways and molecular targets modulated by these compounds.

Key areas for investigation include:

Enzyme Inhibition Studies: Many bioactive compounds exert their effects by inhibiting specific enzymes. For example, some acetamide (B32628) derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. orientjchem.orgarchivepp.comarchivepp.com Investigating the inhibitory potential of this compound analogs against a panel of clinically relevant enzymes could reveal novel therapeutic applications.

Interaction with Cellular Membranes: The lipophilicity of halogenated N-(substituted phenyl)-2-chloroacetamides suggests they may readily pass through cell membranes. srce.hrnih.gov Studies exploring their effects on the integrity and function of bacterial, fungal, and cancer cell membranes are warranted. Some chloroacetamide derivatives have been shown to act on targets within the fungal cell membrane without complexing with ergosterol. nih.gov

Genomic and Proteomic Profiling: Advanced techniques such as transcriptomics and proteomics can provide a global view of the cellular changes induced by these compounds. This can help to identify key signaling pathways and protein networks that are perturbed, offering clues to their mechanism of action.

Elucidating these molecular mechanisms will not only provide a stronger scientific basis for their therapeutic use but also guide the rational design of more potent and selective second-generation analogs.

Exploration of Novel Biological Applications Beyond Current Scope

The structural features of this compound suggest that its biological activity may extend beyond the currently reported antimicrobial and anticancer effects. A broad-based screening of this compound and its derivatives against a diverse range of biological targets could uncover novel therapeutic opportunities.

Potential new applications to explore include:

Antiviral Activity: The chloroacetamide scaffold has been incorporated into molecules with antiviral properties. researchgate.net Screening against a panel of viruses could identify new antiviral leads.

Anti-inflammatory Activity: As previously mentioned, some acetamide derivatives exhibit anti-inflammatory properties through COX inhibition. orientjchem.orgarchivepp.comarchivepp.com Given the prevalence of inflammatory diseases, this represents a significant area for potential translation.

Neurological Disorders: The ability of small, lipophilic molecules to cross the blood-brain barrier makes them potential candidates for treating central nervous system disorders. Investigating the effects of these compounds on neurological targets could be a fruitful area of research.

A systematic and unbiased screening approach, coupled with a deeper understanding of the structure-activity relationships, will be key to unlocking the full therapeutic potential of this chemical class.

Development of Advanced Computational Models for Predictive Pharmacology

The integration of computational chemistry and bioinformatics with traditional drug discovery processes can significantly accelerate the development of new therapeutics. For this compound and its analogs, the development of robust computational models can aid in predicting their pharmacological properties and guiding synthetic efforts.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. srce.hrnih.govresearchgate.net Developing QSAR models for different biological activities of this compound derivatives can help in predicting the activity of newly designed analogs before their synthesis, thereby saving time and resources. researchgate.netnih.gov

Molecular Docking Simulations: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.govorientjchem.orgresearchgate.net Docking studies can be used to identify potential molecular targets for this compound and to understand the key interactions that govern its binding affinity. This information is invaluable for the rational design of more potent inhibitors.

Pharmacokinetic and Toxicity Prediction (ADMET): In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. nih.gov Applying these models to this compound analogs can help to identify candidates with favorable drug-like properties and to flag potential liabilities early in the discovery process.

By combining these computational approaches, researchers can create a powerful predictive framework to guide the efficient discovery and optimization of next-generation therapeutics based on the this compound scaffold.

Q & A

Q. What are the key synthetic pathways for 2-(3-Bromophenyl)-2-chloroacetamide, and how can reaction conditions be optimized for reproducibility?

A common method involves nucleophilic substitution, where 3-bromophenyl precursors react with chloroacetamide derivatives in the presence of a weak base (e.g., K₂CO₃) and polar aprotic solvents like acetonitrile. Reaction progress is monitored via TLC, with purification through filtration and solvent evaporation under reduced pressure . To enhance reproducibility, maintain stoichiometric ratios (e.g., 1:1.5 molar ratio of chloroacetamide to base) and ensure consistent stirring duration (e.g., 24 hours at room temperature). Variations in solvent purity or base strength may require adjustments in reaction time or temperature.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Core techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and carbonyl/amide functionality.

- FTIR : For identifying C=O (amide I band, ~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .

- Single-crystal XRD : Resolves structural ambiguities (e.g., bond angles, stereochemistry) .

Discrepancies between experimental and theoretical spectra may arise from solvent effects or crystallographic packing. Cross-validate using multiple techniques (e.g., UV-Vis for electronic transitions) and compare with computational models (DFT calculations).

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, and what variables are most influential?

A 2³ factorial design can evaluate three critical factors:

Reagent molar ratio (chloroacetamide:base).

Solvent polarity (acetonitrile vs. DMF).

Reaction temperature (RT vs. 50°C).

Response variables include yield, purity (HPLC), and reaction time. For example, highlights acetonitrile as optimal, but higher temperatures may reduce side products. Use ANOVA to identify interactions (e.g., solvent-temperature synergy) and derive predictive models .

Q. What mechanistic insights explain contradictory reactivity trends in halogenated acetamide derivatives under nucleophilic conditions?

Contradictions often stem from:

- Steric effects : The 3-bromo substituent’s position may hinder nucleophilic attack vs. para-substituted analogs.

- Electronic effects : Bromine’s electron-withdrawing nature deactivates the aryl ring, slowing SNAr mechanisms.

Validate via kinetic studies (e.g., monitoring intermediates via LC-MS) or isotopic labeling (¹⁸O tracing in hydrolysis). Align observations with Hammett parameters or DFT-based transition-state modeling .

Q. How can computational docking studies guide the application of this compound in antiviral research?

Leverage molecular docking (e.g., AutoDock Vina) to predict binding affinities to viral protease targets (e.g., SARS-CoV-2 Mpro). Key steps:

Structure preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.

Active site mapping : Define catalytic residues (e.g., His41/Cys145 in Mpro).

Free energy calculations : Compare ΔG values with known inhibitors.

Experimental validation via enzyme inhibition assays (e.g., fluorescence-based protease activity) is critical .

Q. What strategies resolve conflicting crystallographic and spectroscopic data for halogenated acetamides?

- Multi-technique validation : Pair XRD (for solid-state conformation) with solution-state NMR (e.g., NOESY for proximity effects).

- Dynamic vs. static disorder : Analyze thermal ellipsoids in XRD to distinguish true bond-length variations from lattice distortions.

- Theoretical benchmarking : Compare experimental IR/Raman spectra with DFT-simulated spectra (e.g., using Gaussian’s frequency module) .

Methodological Frameworks

Q. How does a theoretical framework inform experimental design for studying reaction mechanisms in halogenated acetamides?

Adopt a conceptually driven approach :

Hypothesis : Propose a mechanism (e.g., SN2 vs. radical pathways) based on aryl halide reactivity.

Variable selection : Prioritize factors like solvent dielectric constant or radical initiators (e.g., AIBN).

Data interpretation : Use Marcus theory for electron-transfer steps or Eyring plots for activation parameters.

This aligns with ’s emphasis on theory guiding methodological choices (e.g., selecting quenching agents for trapping intermediates) .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies of halogenated acetamides?

- Logistic regression : Model binary outcomes (e.g., cell viability yes/no) against concentration gradients.

- EC50/IC50 determination : Use nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustments.

- Error analysis : Bootstrap resampling to quantify confidence intervals in low-sample datasets.

Pair with metabolomics (LC-HRMS) to identify toxicity biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.